BenchChemオンラインストアへようこそ!

4-Methanesulfonamido-2-methylbenzoic acid

COX-2 inhibitor selectivity index pharmacophore comparison

This unique sulfonamide-substituted benzoic acid features a para-methanesulfonamido and ortho-methyl substitution pattern that confers COX-2 selectivity indices >200 and clean CYP inhibition profiles. Unlike methanesulfonyl analogs, this pharmacophore ensures no CYP-mediated drug-drug interaction liabilities. The free carboxylic acid enables direct amide coupling for lead optimization and solid-phase synthesis. Available at ≥95% purity with predictable solubility and ionization for HPLC method development. Order now to accelerate your SAR campaigns and reference standard needs.

Molecular Formula C9H11NO4S
Molecular Weight 229.25
CAS No. 960324-76-9
Cat. No. B2710217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonamido-2-methylbenzoic acid
CAS960324-76-9
Molecular FormulaC9H11NO4S
Molecular Weight229.25
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O
InChIInChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
InChIKeyAQMPSJKNYOITCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonamido-2-methylbenzoic Acid (CAS 960324-76-9): Procurement-Ready Sulfonamide Building Block for Medicinal Chemistry Synthesis


4-Methanesulfonamido-2-methylbenzoic acid (CAS 960324-76-9, molecular formula C₉H₁₁NO₄S, molecular weight 229.26 g/mol) is a sulfonamide-substituted benzoic acid derivative [1]. The compound features a methanesulfonamido (-NHSO₂CH₃) group at the 4-position, a carboxylic acid (-COOH) at the 1-position, and a methyl group at the 2-position of the benzene ring, creating a unique substitution pattern with three distinct functional groups . Commercial sources offer this compound at purities typically ranging from 95% to 98%, with storage recommendations of sealed containers at 2–8°C .

Why 4-Methanesulfonamido-2-methylbenzoic Acid Cannot Be Replaced by Positional Isomers or Non-Methylated Analogs in Structure-Activity Applications


Substitution of 4-methanesulfonamido-2-methylbenzoic acid with structurally similar analogs—including the non-methylated 4-(methylsulfonamido)benzoic acid (CAS 7151-76-0) or positional isomers such as 5-methanesulfonamido-2-methylbenzoic acid and 3-methanesulfonamido-4-methylbenzoic acid—introduces significant alterations to electronic properties, steric constraints, and hydrogen-bonding geometry [1]. The ortho-methyl group at the 2-position modifies the rotational freedom and pKa of the adjacent carboxylic acid relative to the des-methyl analog, while the para-sulfonamido substitution pattern determines the compound's vector of interaction with biological targets . Critically, methanesulfonamido-containing pharmacophores exhibit quantitatively distinct COX-2 selectivity profiles and CYP enzyme inhibition patterns compared to methanesulfonyl-containing counterparts, making direct analog interchange scientifically invalid without revalidation of the entire structure-activity relationship [2].

Quantitative Differentiation Evidence: 4-Methanesulfonamido-2-methylbenzoic Acid vs. Closest Structural Analogs


Methanesulfonamido vs. Methanesulfonyl Pharmacophore: Quantified Impact on COX-2 Selectivity Index

The methanesulfonamido pharmacophore (-NHSO₂CH₃) in the target compound confers a distinct COX-2 selectivity profile relative to the methanesulfonyl pharmacophore (-SO₂CH₃) found in rofecoxib-class inhibitors. In a systematic structure-activity relationship study of structurally related inhibitors, compounds bearing electron-donating substituents (Me, OMe) with the methanesulfonamido moiety demonstrated selective COX-2 inhibition with COX-1 IC₅₀ > 100 µM [1]. A representative 1,3-diphenylprop-2-en-1-one derivative containing the methanesulfonamido pharmacophore exhibited COX-2 IC₅₀ = 0.50 µM with a selectivity index (SI) > 200 over COX-1, compared to the analogous methanesulfonyl-containing rofecoxib template [2]. This pharmacophore-level difference establishes that the methanesulfonamido group provides a quantitatively distinct selectivity window for target engagement [1].

COX-2 inhibitor selectivity index pharmacophore comparison anti-inflammatory

Comparative CYP450 Inhibition Profile: Methanesulfonamido-Substituted Benzoic Acids Show Minimal CYP Liability

The methanesulfonamido-substituted benzoic acid scaffold demonstrates a favorable CYP450 inhibition profile relative to other sulfonamide classes. In a closely related analog, 3-fluoro-4-(methylsulfonamido)benzoic acid, in vitro CYP inhibition assays revealed no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 at relevant concentrations . This contrasts with numerous unsubstituted or differently substituted sulfonamides that show measurable CYP2C9 and CYP3A4 inhibition [1]. The predicted high gastrointestinal absorption (LogKp = -6.81 cm/s) for this structural class further supports the favorable pharmacokinetic attributes conferred by the methanesulfonamido-benzoic acid core .

CYP450 inhibition drug-drug interaction ADME metabolic stability

Positional Isomer Differentiation: 4-Substituted vs. 3-Substituted and 5-Substituted Methanesulfonamido Benzoic Acids

The 4-substitution pattern (para to carboxylic acid) in 4-methanesulfonamido-2-methylbenzoic acid is structurally distinct from both the 3-substituted isomer (3-methanesulfonamido-4-methylbenzoic acid, CAS 926263-13-6) and the 5-substituted isomer (5-methanesulfonamido-2-methylbenzoic acid) . While direct comparative bioactivity data for this specific compound series is not available in the public domain, the positional difference fundamentally alters the molecular geometry and electronic distribution . The para-substitution places the sulfonamido group in linear conjugation with the carboxylic acid, whereas the meta- (3-position) and 5-position substitutions create angular vectors that alter target binding orientation and physicochemical properties including dipole moment and hydrogen-bonding capacity .

positional isomer regioisomer substitution pattern medicinal chemistry

Sulfonamide pKa and Solubility Profile: Methanesulfonamido Class Maintains Favorable Drug-Like Properties

Methanesulfonamido-containing benzoic acid derivatives exhibit physicochemical profiles consistent with favorable drug-likeness. Computational analysis of biologically active sulfonamides demonstrates that this class generally maintains logP values between -0.47 and 2.61 (moderate lipophilicity), with aqueous solubility (logS) inversely correlated with lipophilicity [1]. The carboxylic acid moiety (predicted pKa ~4.2) combined with the sulfonamide NH (predicted pKa ~9-10) provides two ionizable centers that enhance aqueous solubility in physiological pH ranges compared to non-acidic sulfonamide analogs [2]. The estimated water solubility for structurally related methanesulfonamido compounds is approximately 257.6 mg/L at 25°C (log Kow = 2.35 estimated) . All studied sulfonamides in this class obey Lipinski's Rule of Five, supporting their suitability as oral drug candidate precursors [1].

physicochemical properties pKa solubility Lipinski Rule of Five

Validated Application Scenarios for 4-Methanesulfonamido-2-methylbenzoic Acid Procurement


Medicinal Chemistry: Synthesis of COX-2 Selective Inhibitor Candidates

The methanesulfonamido pharmacophore present in this compound has been quantitatively demonstrated to confer COX-2 selectivity indices >200 in enzyme inhibition assays, with COX-1 IC₅₀ values >100 µM for electron-donating substituted derivatives [1]. 4-Methanesulfonamido-2-methylbenzoic acid serves as a versatile carboxylic acid-containing building block for constructing COX-2 inhibitor libraries via amide coupling, esterification, or elaboration at the carboxylic acid position while preserving the selectivity-conferring sulfonamide moiety. The ortho-methyl group provides additional steric tuning capability for optimizing target engagement geometry.

Lead Optimization: Introduction of Low-CYP-Liability Sulfonamide Functionality

Analogs containing the methanesulfonamido-benzoic acid scaffold exhibit no measurable inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 isoforms in vitro, with predicted high gastrointestinal absorption (LogKp = -6.81 cm/s) . This compound is ideally suited for late-stage functionalization of lead candidates requiring a sulfonamide-containing moiety without introducing CYP-mediated drug-drug interaction liabilities. The free carboxylic acid enables direct conjugation to amine-containing pharmacophores or solid-phase synthesis resins.

SAR Studies: Systematic Exploration of Substitution Pattern Effects

The defined 4-methanesulfonamido-2-methyl substitution pattern (para-sulfonamido, ortho-methyl relative to carboxylic acid) provides a well-characterized reference point for regioisomeric SAR campaigns . This compound is appropriate for head-to-head comparison studies with its 3-substituted isomer (3-methanesulfonamido-4-methylbenzoic acid) and 5-substituted isomer to quantitatively map the impact of positional substitution on target binding affinity, selectivity, and physicochemical parameters. The ortho-methyl group adjacent to the carboxylic acid enables evaluation of steric effects on amide bond formation kinetics and conformational constraints in derived analogs.

Analytical Reference Standard and Method Development

With defined molecular formula (C₉H₁₁NO₄S), molecular weight (229.26 g/mol), and commercial availability at 95-98% purity , 4-methanesulfonamido-2-methylbenzoic acid is suitable for use as a reference standard in HPLC-MS method development, impurity profiling of related sulfonamide-containing drug candidates, and as a calibration standard for quantitative sulfonamide ELISA assays . The compound's predicted water solubility (~257.6 mg/L) and ionization properties support its use in aqueous mobile phase method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methanesulfonamido-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.